molecular formula C11H12BrNO B2413547 1-[(2-Bromophenyl)methyl]pyrrolidin-2-one CAS No. 756876-22-9

1-[(2-Bromophenyl)methyl]pyrrolidin-2-one

Cat. No. B2413547
CAS RN: 756876-22-9
M. Wt: 254.127
InChI Key: KNWGNWQUXHKCFZ-UHFFFAOYSA-N
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Description

“1-[(2-Bromophenyl)methyl]pyrrolidin-2-one” is a chemical compound with the molecular formula C11H12BrNO. It has a molecular weight of 254.13 . This compound is a derivative of 2-Pyrrolidinone, which is a γ-lactam that can undergo copolymerization with other lactams to form polyamides .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the preparation of 1-methyl-3-(quinoxalin-2-yl)pyrrolidin-2-one was described in a simple manner followed by green procedures . The resulted compounds were thoroughly characterized by IR, 1 HNMR and mass spectra data .


Molecular Structure Analysis

The molecular structure of “1-[(2-Bromophenyl)methyl]pyrrolidin-2-one” consists of a pyrrolidin-2-one ring attached to a 2-bromophenyl group through a methylene bridge . The InChI code for this compound is 1S/C11H12BrNO/c12-10-5-2-1-4-9(10)8-13-7-3-6-11(13)14/h1-2,4-5H,3,6-8H2 .


Physical And Chemical Properties Analysis

“1-[(2-Bromophenyl)methyl]pyrrolidin-2-one” is a liquid at room temperature . It has a molecular weight of 240.10 g/mol . The compound has a computed XLogP3-AA value of 2, indicating its lipophilicity . It has no hydrogen bond donor count and one hydrogen bond acceptor count .

Scientific Research Applications

Structural and Conformational Studies

  • Research on 1-[(2-Bromophenyl)methyl]pyrrolidin-2-one (2a) shows it is substantially non-planar in solution, with a 72° dihedral angle between normals to the phenyl and five-membered rings in the γ-lactam structure. This non-planarity contrasts with the planar structure of the related 1-(2-bromophenyl)azetidin-2-one (1a). Crystal structure analysis further confirms these findings (Fujiwara et al., 1977).

Antimicrobial Activity

  • Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, incorporating the pyrrolidin-2-one structure, have shown interesting antibacterial activities, particularly against A. baumannii and M. tuberculosis H37Rv strains. These findings suggest the potential of these compounds in developing new antimycobacterial agents (Nural et al., 2018).

Photochemical Reactions

  • Studies have demonstrated the application of 1-(2-Bromophenyl)-1H-pyrrole and its derivatives in photochemical reactions under blue light irradiation. These reactions involve the formation of pyrrolo[1,2-a]quinoline and ullazines, highlighting the utility of these compounds in organic photochemistry (Das et al., 2016).

Antithrombin Activity

  • Enantiomerically pure pyrrolidine derivatives have been synthesized and analyzed for their potential antithrombin activity, with molecular docking studies suggesting their effectiveness as thrombin inhibitors (Ayan et al., 2013).

Antioxidant and Anticholinergic Activities

  • The synthesis of 1-(4,5-dihydroxybenzyl)pyrrolidin-2-one derivative bromophenols has shown significant antioxidant activities and potential as anticholinergic agents. The novel bromophenols were assessed for their radical scavenging abilities and inhibition of cholinergic enzymes (Rezai et al., 2018).

Asymmetric Synthesis

  • Research on the asymmetric synthesis of pyrrolidine derivatives, including those related to 1-[(2-Bromophenyl)methyl]pyrrolidin-2-one, has led to the development of compounds with high stereoselectivity and yield. These findings are significant for the production of enantiomerically pure compounds in pharmaceutical applications (Singh et al., 2013).

Anticancer Properties

  • 1-((Phenylthio)(phenyl)methyl)pyrrolidin-2-one derivatives have been synthesized and evaluated for their anticancer activities. The study highlights the potential of these compounds in cancer treatment (Ramachandran et al., 2012).

Safety and Hazards

The safety information for “1-[(2-Bromophenyl)methyl]pyrrolidin-2-one” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

1-[(2-bromophenyl)methyl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-5-2-1-4-9(10)8-13-7-3-6-11(13)14/h1-2,4-5H,3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNWGNWQUXHKCFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Bromophenyl)methyl]pyrrolidin-2-one

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